molecular formula C13H17BN2O2 B580044 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine CAS No. 942919-26-8

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B580044
M. Wt: 244.101
InChI Key: OYFHAWAVFVJOBN-UHFFFAOYSA-N
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Description

This compound, also known as 4-Pyridineboronic acid pinacol ester, is a chemical with the molecular formula C11H16BNO2 . It is used in various chemical reactions, particularly in the field of organic synthesis .


Synthesis Analysis

The synthesis of this compound involves several steps, including borylation and hydroboration . A study based on 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole confirmed the title compound structure by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and MS .


Chemical Reactions Analysis

This compound is used in various chemical reactions. For instance, it may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.06 g/mol . It is a colorless to yellow liquid or semi-solid or solid at room temperature .

Scientific Research Applications

Crystallography

  • The compound has been studied for its crystal structure . The research was conducted by Marcus Herbig and Uwe Böhme and published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
  • The crystal structure of the compound was determined using X-ray diffraction . The crystal is monoclinic with a volume of 1200.84 (14) Å^3 .
  • The results of the study provided valuable information about the molecular structure of the compound, which can be useful in various fields such as materials science and medicinal chemistry .

Organic Synthesis

  • The compound is used as an intermediate in the synthesis of biologically active compounds . For example, it is used in the synthesis of crizotinib, a drug used in the treatment of non-small cell lung cancer .
  • The synthesis involves several steps, starting with tert-butyl-4-hydroxypiperdine-1-carboxylate .
  • The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .

Polymer Science

  • The compound is employed in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The results of these studies contribute to the development of new materials with potential applications in various fields such as electronics and photonics .

Synthesis of Biologically Active Compounds

  • This compound is used as an intermediate in the synthesis of a variety of biologically active compounds . For example, it is used in the synthesis of tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .

Suzuki-Miyaura Cross-Coupling Reactions

  • The compound is used in Suzuki-Miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of these reactions contribute to the synthesis of various organic compounds .

Preparation of Pyrazole Derivatives

  • The compound is used in the preparation of pyrazole derivatives . Pyrazole derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of these preparations contribute to the development of new therapeutic agents .

Synthesis of Phenylboronic Ester Derivatives

  • This compound has been used in the synthesis of two phenylboronic ester derivatives . These derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of these syntheses contribute to the development of new compounds with potential applications in various fields .

Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • This compound is an important intermediate in many biologically active compounds such as crizotinib . It was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as starting material .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of the synthesis process are crucial for the production of effective therapeutic agents .

Preparation of Conjugated Microporous Polymer (CMP)

  • This compound has been employed in the preparation of a conjugated microporous polymer (CMP) with a large BET surface area . This CMP demonstrated great thermal stability while being employed as electrode materials in supercapacitor devices .
  • The specific methods of application or experimental procedures were not detailed in the source .
  • The outcomes of these preparations contribute to the development of new materials with potential applications in electronics .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-8-16-11-9(10)5-7-15-11/h5-8H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFHAWAVFVJOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677974
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine

CAS RN

942919-26-8
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
23
Citations
WRF Goundry, K Dai, M Gonzalez, D Legg… - … Process Research & …, 2019 - ACS Publications
AZD6738 is currently being tested in multiple phase I/II trials for the treatment of cancer. Its structure, comprising a pyrimidine core decorated with a chiral morpholine, a cyclopropyl …
Number of citations: 35 pubs.acs.org
ND Adams, JL Adams, JL Burgess… - Journal of medicinal …, 2010 - ACS Publications
The Aurora kinases play critical roles in the regulation of mitosis and are frequently overexpressed or amplified in human tumors. Selective inhibitors may provide a new therapy for the …
Number of citations: 116 pubs.acs.org
MA Graham, H Askey, AD Campbell… - … Process Research & …, 2020 - ACS Publications
Ceralasertib is currently being evaluated in multiple phase I/II clinical trials for the treatment of cancer. Its structure, comprising a pyrimidine core decorated with a chiral morpholine, a …
Number of citations: 22 pubs.acs.org
KM Foote, JWM Nissink, T McGuire, P Turner… - 2018 - ACS Publications
The kinase ataxia telangiectasia mutated and rad3 related (ATR) is a key regulator of the DNA-damage response and the apical kinase which orchestrates the cellular processes that …
Number of citations: 208 pubs.acs.org
B Barlaam, C De Savi, A Dishington… - Journal of Medicinal …, 2021 - ACS Publications
Optimization of a series of azabenzimidazoles identified from screening hit 2 and the information gained from a co-crystal structure of the azabenzimidazole-based lead 6 bound to …
Number of citations: 13 pubs.acs.org
T Fan, Y Ji, D Chen, X Peng, J Ai… - Journal of Enzyme …, 2023 - Taylor & Francis
Receptor-interacting protein kinase 2 (RIPK2) is an essential protein kinase mediating signal transduction by NOD1 and NOD2, which play an important role in regulating immune …
Number of citations: 3 www.tandfonline.com
PR Leger, DX Hu, B Biannic, M Bui, X Han… - Journal of Medicinal …, 2020 - ACS Publications
USP7 is a promising target for cancer therapy as its inhibition is expected to decrease function of oncogenes, increase tumor suppressor function, and enhance immune function. Using …
Number of citations: 37 pubs.acs.org
S Fu, Y Wen, B Peng, M Tang, M Shi, J Liu, Y Yang… - Bioorganic …, 2023 - Elsevier
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and devastating lung disease with a median survival of only 3–5 years. Due to the lack of effective therapy, IPF threatens …
Number of citations: 3 www.sciencedirect.com
Y Duan, H Cheng, L Zhuang, J Xia, Y Xu… - European Journal of …, 2023 - Elsevier
The ataxia telangiectasia mutated and rad3-related (ATR) kinase regulates the DNA damage response (DDR), which plays a critical role in the ATR-Chk1 signaling pathway. ATR …
Number of citations: 3 www.sciencedirect.com
RM Karim, L Yang, L Chen, MJ Bikowitz… - Journal of Medicinal …, 2022 - ACS Publications
Bromodomains regulate chromatin remodeling and gene transcription through recognition of acetylated lysines on histones and other proteins. Bromodomain-containing protein TAF1, …
Number of citations: 10 pubs.acs.org

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